2-Oxa-5-azaspiro[3.4]octane oxalate
CAS No.: 1433363-32-6
Cat. No.: VC8460118
Molecular Formula: C8H13NO5
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1433363-32-6 |
|---|---|
| Molecular Formula | C8H13NO5 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 2-oxa-5-azaspiro[3.4]octane;oxalic acid |
| Standard InChI | InChI=1S/C6H11NO.C2H2O4/c1-2-6(7-3-1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) |
| Standard InChI Key | JFOZNINEJYPQQK-UHFFFAOYSA-N |
| SMILES | C1CC2(COC2)NC1.C(=O)(C(=O)O)O |
| Canonical SMILES | C1CC2(COC2)NC1.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
The compound’s IUPAC name, 2-oxa-5-azaspiro[3.4]octane oxalate, reflects its spirocyclic core, where a six-membered oxazine ring (2-oxa-5-aza) is fused to a four-membered cycloalkane at a single spiro carbon atom . The oxalate anion () serves as a counterion, forming a salt with the spirocyclic cation. The stoichiometry of the salt varies between sources, with reported ratios of 1:1 and 2:1 , likely depending on synthesis conditions.
The SMILES notation C1CC2(COC2)NC1.C(=O)(C(=O)O)O captures the spiro junction (C1CC2) and the oxalate group . The InChI Key JFOZNINEJYPQQK-UHFFFAOYSA-N further distinguishes its stereochemical and structural uniqueness .
Table 1: Key Chemical Identifiers
Physical and Chemical Properties
Solubility and Stability
2-Oxa-5-azaspiro[3.4]octane oxalate decomposes in water, necessitating anhydrous handling conditions . It is moisture-sensitive and requires storage in airtight containers under refrigeration (2–8°C) . The compound’s instability in aqueous environments suggests proton exchange or hydrolysis of the oxalate moiety under humid conditions.
Table 2: Physical Properties
Applications in Industry and Research
Photochromic Materials
The spirocyclic structure enables reversible chromism, where the compound transitions between colorless (closed spiropyran form) and colored (open merocyanine form) states under UV light or thermal stimuli . This property is exploited in:
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Smart Windows: Adjusting transparency based on light intensity.
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Optical Data Storage: High-density memory devices leveraging photoresponsive switches .
Leuco Dyes
In leuco dye formulations, the compound acts as a color-forming agent. Its reduced (leuco) state is colorless but oxidizes to a colored form, making it valuable in:
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Thermal Paper: Developing receipts and labels.
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H302 | Avoid ingestion | |
| H315/H319 | Use gloves/eye protection | |
| H335 | Ensure adequate ventilation |
Recent Research and Developments
Recent studies focus on optimizing the compound’s photochromic efficiency and stability. Innovations include:
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